molecular formula C19H19N5O2 B2560828 (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 2034303-17-6

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No. B2560828
CAS RN: 2034303-17-6
M. Wt: 349.394
InChI Key: QSSIKBMIZKJLCB-UHFFFAOYSA-N
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Description

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, commonly referred to as MPQ, is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of quinoline and quinoxaline derivatives involves various chemical reactions, including oxidative coupling, ring-contraction, and reactions with diaminoarenes. These processes yield a diverse range of compounds with potential applications in medicinal chemistry and material science (Boltacheva et al., 2019), (Karimi et al., 2015).

Pharmacological Evaluation

  • Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. These compounds show promise in the development of treatments for conditions modulated by 5-HT3 receptors, demonstrating the potential of quinoxaline derivatives in therapeutic applications (Mahesh et al., 2011).

Antimicrobial Activity

  • Various quinoxaline and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies suggest the potential use of these compounds in the development of new antimicrobial agents (Abu‐Hashem & Al-Hussain, 2022), (Mallesha & Mohana, 2014).

Molecular Docking Studies

  • The molecular docking studies of synthesized compounds against specific protein targets contribute to the understanding of their potential as drug candidates. This approach is crucial in the design of compounds with desired biological activity (Parveen et al., 2017).

Mechanism of Action

properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-20-7-6-18(23-13)26-15-3-2-10-24(12-15)19(25)14-4-5-16-17(11-14)22-9-8-21-16/h4-9,11,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSIKBMIZKJLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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